2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide

Vue d'ensemble

Description

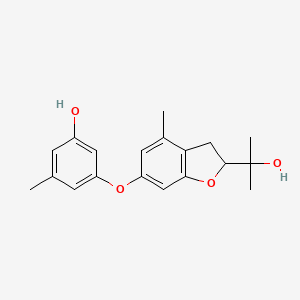

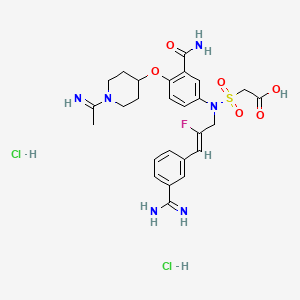

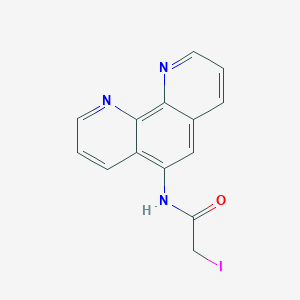

“2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide” is a chemical compound with the molecular formula C14H10IN3O . It has been used in the synthesis of a heterogeneous artificial metallolipase with chimeric catalytic activity . It has also been used to label thiols to confer the metal-binding properties of the phenanthroline chelator .

Molecular Structure Analysis

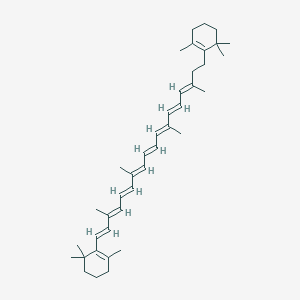

The molecular structure of “2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide” consists of a phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring .Physical And Chemical Properties Analysis

“2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide” has a molecular weight of 363.15 . It has a predicted boiling point of 591.5±40.0 °C, a predicted density of 1.852±0.06 g/cm3, and a predicted pKa of 10.68±0.43 .Applications De Recherche Scientifique

Catalytic Activity in Hydrolysis

Davies and Distefano (1997) explored the use of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide in catalyzing ester and amide hydrolysis. They investigated a protein-1,10-phenanthroline conjugate, utilizing iodoacetamido-1,10-phenanthroline for modifying a unique cysteine residue in a protein. This conjugate demonstrated enantioselective hydrolysis of several amino acid esters under mild conditions, enhancing the rate significantly compared to the background rate (Davies & Distefano, 1997).

Enzyme Binding and Inhibition

Spallholz and Piette (1972) synthesized a paramagnetic analog of 1,10-phenanthroline, including an iodoacetamide component, which binds to Horse Liver Alcohol Dehydrogenase forming a stoichiometric complex. This study illustrates the potential of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide derivatives in enzyme interaction studies, providing insights into the enzyme's active sites (Spallholz & Piette, 1972).

Coordination Chemistry and Supramolecular Structures

Liu and Zhu (2007) highlighted the role of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide derivatives in the formation of complex polymeric structures. They described the synthesis of binuclear polymeric complexes with significant coordination chemistry, involving 1,10-phenanthroline and acetamide groups. These complexes form supramolecular network structures through various hydrogen bonding interactions (Liu & Zhu, 2007).

Photosensitization in Ruthenium(II) Complexes

Ramiro, García‐Fresnadillo, and Orellana (2005) discussed the synthesis of amide-functionalized N-1,10-phenanthrolin-5-ylalkylamides, including 2-iodo-N-1,10-phenanthrolin-5-ylacetamide, for use in heteroleptic ruthenium(II) complexes. These complexes, acting as functionalized photosensitizers, are significant for singlet molecular oxygen generation, highlighting a potential application in photodynamic therapy or solar energy conversion (Ramiro et al., 2005).

Chemical Nuclease Activity

Chen, Mazumder, Constant, and Sigman (1993) explored the use of 1,10-phenanthroline derivatives in chemical nuclease activity. Their research demonstrated the affinity of these compounds, including those modified with iodoacetamide, for DNA, thus potentially serving as a basis for targeted DNA cleavage or as tools in genetic research (Chen et al., 1993).

Propriétés

IUPAC Name |

2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3O/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZCYEFHRZCOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596250 | |

| Record name | 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide | |

CAS RN |

111047-29-1 | |

| Record name | 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

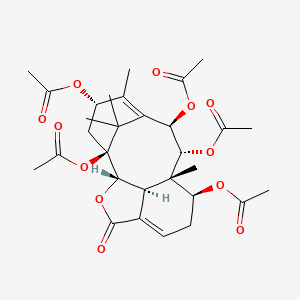

![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)

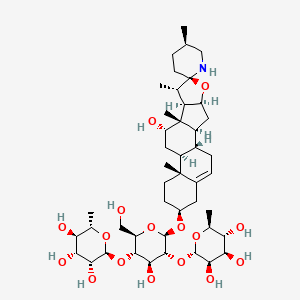

![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)